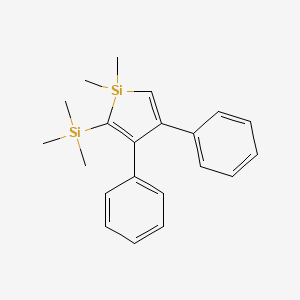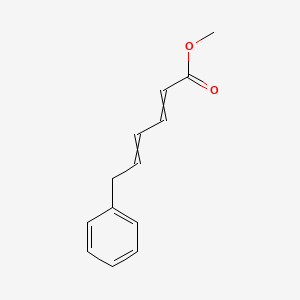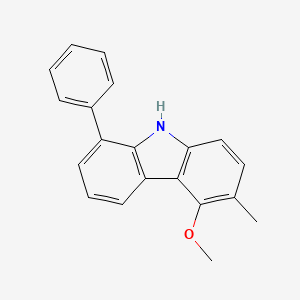
5-Methoxy-6-methyl-1-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methyl-1-phenyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-1-phenyl-9H-carbazole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The reaction involves the condensation of phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, cyclization, and subsequent aromatization to yield the desired carbazole product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methyl-1-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic ring using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens with Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro and halogenated carbazole derivatives.
Scientific Research Applications
5-Methoxy-6-methyl-1-phenyl-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methyl-1-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes and receptors, modulating various biological pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a similar structure but lacking the methoxy and methyl substituents.
9H-Carbazole: Another derivative with different substituents on the carbazole ring.
Indole Derivatives: Compounds with a similar indole ring structure but different functional groups.
Uniqueness
5-Methoxy-6-methyl-1-phenyl-9H-carbazole is unique due to the presence of methoxy and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
919090-42-9 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1-phenyl-9H-carbazole |
InChI |
InChI=1S/C20H17NO/c1-13-11-12-17-18(20(13)22-2)16-10-6-9-15(19(16)21-17)14-7-4-3-5-8-14/h3-12,21H,1-2H3 |
InChI Key |
FOBJPRVXEHIFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC3=C2C=CC=C3C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


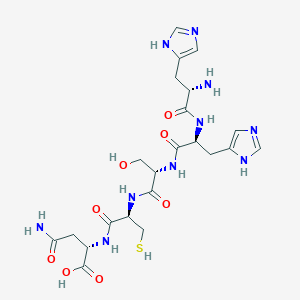
![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)
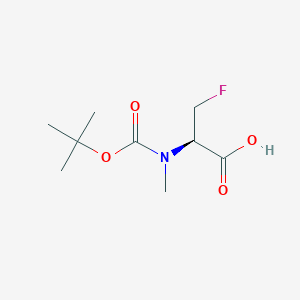
![3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol](/img/structure/B12622900.png)
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
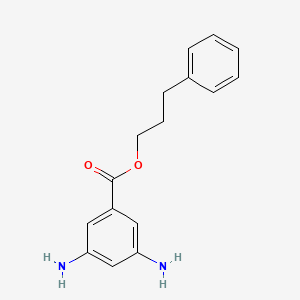
methanone](/img/structure/B12622938.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)
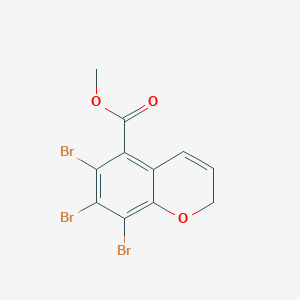
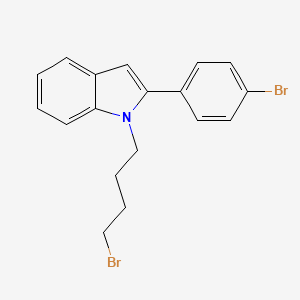
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
